1-Carboxycyclopropanecarboxamide
Overview
Description
1-Carboxycyclopropanecarboxamide is an organic compound with the molecular formula C5H7NO3 and a molecular weight of 129.11 g/mol . It is a white to off-white powder with a melting point of 185°C (dec.) and a boiling point of approximately 239.15°C . This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Mechanism of Action
1-Carboxycyclopropanecarboxamide, also known as 1-carbamoylcyclopropanecarboxylic acid, is an organic compound with the molecular formula C5H7NO3 . It is a solid substance commonly used as an intermediate or synthetic raw material .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the bodyIt’s known that the compound has a melting point of185°C (dec.) (lit.) and a boiling point of 239.15°C (rough estimate) . These properties can impact the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
1-Carboxycyclopropanecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate oxidase, which catalyzes the oxidation of 1-aminocyclopropane-1-carboxylic acid to ethylene . This interaction is crucial for the biosynthesis of ethylene, a plant hormone that regulates numerous physiological processes. Additionally, this compound may interact with other proteins and biomolecules involved in signaling pathways and metabolic processes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in plants, this compound is involved in the ethylene biosynthesis pathway, which regulates processes such as seed germination, fruit ripening, and response to stress . The compound’s impact on cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to 1-aminocyclopropane-1-carboxylate oxidase, facilitating the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene . This binding interaction is essential for the enzyme’s catalytic activity. Additionally, this compound may act as an inhibitor or activator of other enzymes, influencing various biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, the stability of this compound in solution may decrease over time, leading to reduced efficacy in biochemical assays . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell function and metabolism. Studies have shown that high doses of this compound can cause toxic or adverse effects, such as gastrointestinal irritation and respiratory tract irritation . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the ethylene biosynthesis pathway, where it is converted to ethylene by 1-aminocyclopropane-1-carboxylate oxidase . The compound may also interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy in biochemical assays.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. Studies have shown that the compound can localize to the cytoplasm, where it interacts with enzymes and proteins involved in ethylene biosynthesis . Additionally, post-translational modifications or targeting signals may direct this compound to specific subcellular compartments, affecting its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carboxycyclopropanecarboxamide can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Carboxycyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-Carboxycyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler analog without the amide group.
1-Methylcyclopropane-1-carboxylic acid: A derivative with a methyl group attached to the cyclopropane ring.
Uniqueness: 1-Carboxycyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and an amide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-carbamoylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H2,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXFKBMHSJXHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369823 | |
Record name | 1-Carboxycyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-74-5 | |
Record name | 1-Carbamoylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Carboxycyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Aminocarbonyl)-1-cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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